N-{[3-(4-bromobenzenesulfonyl)-1,3-oxazolidin-2-yl]methyl}-N'-[(4-methoxyphenyl)methyl]ethanediamide
Overview
Description
N-{[3-(4-bromobenzenesulfonyl)-1,3-oxazolidin-2-yl]methyl}-N’-[(4-methoxyphenyl)methyl]ethanediamide is a complex organic compound that features a combination of sulfonyl, oxazolidinyl, and methoxyphenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[3-(4-bromobenzenesulfonyl)-1,3-oxazolidin-2-yl]methyl}-N’-[(4-methoxyphenyl)methyl]ethanediamide typically involves multiple steps:
Formation of the oxazolidinone ring: This can be achieved by reacting an amino alcohol with a suitable carbonyl compound under acidic or basic conditions.
Introduction of the sulfonyl group: The oxazolidinone intermediate is then reacted with 4-bromobenzenesulfonyl chloride in the presence of a base such as triethylamine to form the sulfonylated oxazolidinone.
Attachment of the ethanediamide moiety: The final step involves the reaction of the sulfonylated oxazolidinone with N-[(4-methoxyphenyl)methyl]ethanediamide under appropriate conditions, such as using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might involve continuous flow reactors and automated synthesis systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
N-{[3-(4-bromobenzenesulfonyl)-1,3-oxazolidin-2-yl]methyl}-N’-[(4-methoxyphenyl)methyl]ethanediamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The sulfonyl group can be reduced to a sulfide under strong reducing conditions.
Substitution: The bromine atom in the 4-bromobenzenesulfonyl group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Lithium aluminum hydride (LiAlH4) or hydrogenation with a palladium catalyst.
Substitution: Nucleophiles like sodium azide (NaN3) or thiourea under mild conditions.
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of sulfides.
Substitution: Formation of substituted sulfonamides or sulfonyl derivatives.
Scientific Research Applications
N-{[3-(4-bromobenzenesulfonyl)-1,3-oxazolidin-2-yl]methyl}-N’-[(4-methoxyphenyl)methyl]ethanediamide has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for designing new drugs, particularly those targeting enzymes or receptors involved in diseases.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.
Biological Studies: It can be used to study the effects of sulfonyl and oxazolidinone groups on biological systems.
Industrial Applications: Potential use in the development of new materials or catalysts.
Mechanism of Action
The mechanism of action of N-{[3-(4-bromobenzenesulfonyl)-1,3-oxazolidin-2-yl]methyl}-N’-[(4-methoxyphenyl)methyl]ethanediamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can act as an electrophile, forming covalent bonds with nucleophilic sites on proteins, while the oxazolidinone ring can interact with hydrogen bond donors or acceptors in the target site.
Comparison with Similar Compounds
Similar Compounds
- **N-{[3-(4-bromobenzenesulfonyl)-1,3-oxazolidin-2-yl]methyl}-N’-[2-(dimethylamino)ethyl]ethanediamide
- **N-{[3-(4-bromobenzenesulfonyl)-1,3-oxazolidin-2-yl]methyl}-N’-[2-(1H-indol-3-yl)ethyl]ethanediamide
Uniqueness
N-{[3-(4-bromobenzenesulfonyl)-1,3-oxazolidin-2-yl]methyl}-N’-[(4-methoxyphenyl)methyl]ethanediamide is unique due to the presence of the methoxyphenyl group, which can impart different electronic and steric properties compared to other similar compounds. This can affect its reactivity, binding affinity, and overall biological activity.
Properties
IUPAC Name |
N-[[3-(4-bromophenyl)sulfonyl-1,3-oxazolidin-2-yl]methyl]-N'-[(4-methoxyphenyl)methyl]oxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22BrN3O6S/c1-29-16-6-2-14(3-7-16)12-22-19(25)20(26)23-13-18-24(10-11-30-18)31(27,28)17-8-4-15(21)5-9-17/h2-9,18H,10-13H2,1H3,(H,22,25)(H,23,26) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PIUCLCDJPFTOLG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CNC(=O)C(=O)NCC2N(CCO2)S(=O)(=O)C3=CC=C(C=C3)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22BrN3O6S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
512.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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